Cas no 1807249-29-1 (4-Fluoro-2-iodonicotinonitrile)

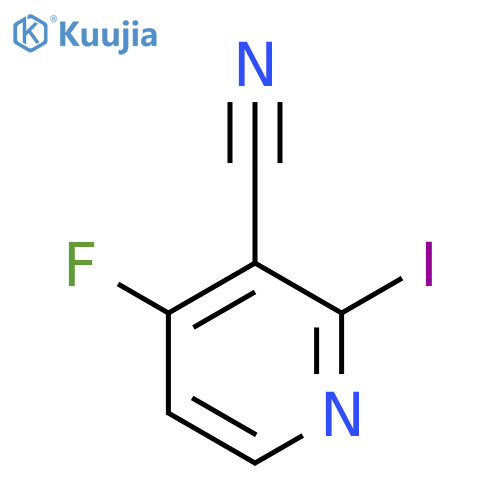

1807249-29-1 structure

商品名:4-Fluoro-2-iodonicotinonitrile

CAS番号:1807249-29-1

MF:C6H2FIN2

メガワット:247.996356487274

CID:4903612

4-Fluoro-2-iodonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-2-iodonicotinonitrile

-

- インチ: 1S/C6H2FIN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H

- InChIKey: XGEZHHLSGFETAS-UHFFFAOYSA-N

- ほほえんだ: IC1C(C#N)=C(C=CN=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 164

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 36.7

4-Fluoro-2-iodonicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008977-250mg |

4-Fluoro-2-iodonicotinonitrile |

1807249-29-1 | 95% | 250mg |

$980.00 | 2022-03-31 | |

| Alichem | A029008977-1g |

4-Fluoro-2-iodonicotinonitrile |

1807249-29-1 | 95% | 1g |

$3,068.70 | 2022-03-31 |

4-Fluoro-2-iodonicotinonitrile 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1807249-29-1 (4-Fluoro-2-iodonicotinonitrile) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量